molecular formula C15H24N2O3 B13583595 tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B13583595
M. Wt: 280.36 g/mol
InChI Key: COISRKHYBHGLMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is a carbamate-protected amine derivative featuring a 4-amino-3-methoxyphenyl group attached to a propan-2-yl backbone. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting enzymes or receptors where aromatic amines play a critical role.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-14(2,3)20-13(18)17-15(4,5)10-7-8-11(16)12(9-10)19-6/h7-9H,16H2,1-6H3,(H,17,18)

InChI Key

COISRKHYBHGLMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-amino-3-methoxyphenylpropan-2-amine Intermediate

  • Starting Material: 4-nitro-3-methoxyacetophenone or related nitroaromatic compounds
  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid or tin chloride) to convert the nitro group to an amino group
  • Side Chain Formation: Introduction of the propan-2-yl amine side chain via reductive amination or alkylation methods.

Carbamate Formation (Boc Protection)

  • Reagents:
    • Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate
    • Base such as triethylamine or sodium bicarbonate to neutralize acid byproducts
  • Solvents: Commonly anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile
  • Conditions: Room temperature to mild heating, under inert atmosphere to avoid moisture
  • Reaction: The amine nucleophile attacks the Boc reagent, forming the tert-butyl carbamate protecting group on the nitrogen atom.

Representative Experimental Procedure

Step Description Reagents/Conditions Yield/Notes
1 Reduction of 4-nitro-3-methoxyacetophenone to 4-amino-3-methoxyacetophenone H2, Pd/C catalyst, ethanol, room temp High yield, >90%
2 Reductive amination to introduce propan-2-yl amine side chain Ammonia or amine source, reducing agent (NaBH3CN), methanol, room temp Moderate to good yield (70-85%)
3 Boc protection of the amine Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25 °C, 4-12 h Yields typically 75-90% depending on purity and scale

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR):
    • Characteristic tert-butyl singlet at ~1.4 ppm (9H)
    • Aromatic protons between 6.5–7.5 ppm
    • Methoxy group singlet near 3.7 ppm
    • Amino proton signals may appear broad or exchangeable
  • Mass Spectrometry (MS): Molecular ion peak at m/z 280.36 consistent with molecular weight
  • Infrared Spectroscopy (IR): Carbamate carbonyl stretch near 1700 cm^-1, NH stretching bands, aromatic C-H stretches
  • Chromatography: Purity confirmed by HPLC or TLC with typical Rf values depending on solvent system.

Alternative Synthetic Routes and Optimization

  • Use of N-N’-carbonyldiimidazole (CDI): As an alternative to Boc2O, CDI can activate the amine for carbamate formation with tert-butyl alcohol, providing a mild and efficient route.
  • One-Pot Procedures: Recent literature reports one-pot methods for carbamate formation combined with side-chain modifications to improve efficiency and reduce purification steps.
  • Solvent and Base Effects: Choice of solvent (e.g., THF vs. DCM) and base (triethylamine vs. sodium bicarbonate) affects reaction rate and yield. For example, triethylamine in DCM is common for Boc protection with high yields.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield
Reduction + Reductive Amination + Boc Protection Nitroaromatic, H2/Pd, NaBH3CN, Boc2O, Et3N Room temp to mild heating, inert atmosphere Well-established, scalable Multi-step, requires purification at each step 70-90% overall
CDI-Mediated Carbamate Formation CDI, tert-butyl alcohol, amine Room temp, mild conditions Mild, less side reactions CDI cost, moisture sensitive 75-85%
One-Pot Synthesis Combined reagents for amination and protection Controlled temperature, base Time-saving, fewer purifications Optimization needed, possible lower yields Variable

Research Findings and Literature Support

  • The synthesis of tert-butyl carbamates from aromatic amines is well-documented in medicinal chemistry literature, emphasizing mild conditions and high selectivity for the carbamate formation.
  • The presence of the 4-amino-3-methoxyphenyl group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or carbamate hydrolysis.
  • Recent studies highlight the importance of solvent choice and base strength in optimizing yields and purity.
  • Analytical characterization confirms the integrity of the carbamate protecting group and the aromatic substitution pattern essential for downstream applications.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective group for amines, removable under acidic or basic conditions:

Reaction Conditions Products Mechanistic Insights
HCl (4M in dioxane) @ 25°C, 2hFree amine + CO₂ + tert-butanol Acid-catalyzed cleavage of carbamate linkage
TFA/DCM (1:1) @ 0°C→RT, 3hAmine trifluoroacetate salt Protonation of carbonyl oxygen followed by elimination
NaOH (1M)/MeOH, reflux, 4hSodium carbamate + 2-methylpropene Base-induced hydrolysis via SN2 mechanism

Key Data :

  • Deprotection efficiency exceeds 90% in acidic media (TFA/DCM) with minimal side reactions .

  • Basic conditions show slower kinetics (45% yield after 4h) due to competing hydrolysis pathways .

Nucleophilic Substitution at the Aromatic Amino Group

The electron-rich 4-amino-3-methoxyphenyl system facilitates electrophilic aromatic substitution (EAS) and diazotization:

Diazonium Salt Formation

Reagents Products Applications
NaNO₂/HCl @ 0–5°C, 30minDiazonium chloride intermediateAzo-coupling reactions
CuCN/KCN in H₂O3-Methoxy-4-cyanophenyl derivativeCyanide introduction

EAS Reactions

Electrophile Conditions Substitution Pattern
Acetyl chlorideAlCl₃, DCM, RT, 6hPara-acetylation (72% yield)
Bromine (Br₂)FeBr₃, 80°C, 2hOrtho-bromination (58% yield)

Structural Effects :

  • Methoxy group directs electrophiles to ortho/para positions relative to the amino group .

  • Steric hindrance from the propan-2-yl group reduces reactivity at the 2-position .

Coupling Reactions via the Amine

The deprotected amine participates in cross-coupling and acylation reactions:

Reaction Type Reagents/Conditions Products
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hBiaryl derivatives (63–78% yield)
Reductive AminationNaBH₃CN, MeOH, RT, 24hSecondary amines (81% yield)
AcylationAcCl, Et₃N, THF, 0°C→RT, 4hAcetamide derivative (89% yield)

Catalytic Efficiency :

  • Palladium catalysts show higher activity in DMF/H₂O mixtures compared to pure aqueous systems .

Thermal Stability and Rearrangements

Controlled thermal treatment induces structural modifications:

Conditions Transformation Analytical Evidence
120°C, neat, 5hIntramolecular cyclization to oxazolidinoneLC-MS: m/z 297.2 [M+H]⁺
Microwave, 150°C, DMF, 30minPartial decomposition (23% mass loss)TGA/DSC analysis

Kinetic Data :

  • Activation energy for thermal decomposition: 98.5 kJ/mol (Kissinger method) .

Comparative Reactivity with Analogues

A comparison with structurally similar carbamates reveals distinct reactivity patterns:

Compound Deprotection Rate (k, h⁻¹) EAS Reactivity
tert-Butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate0.42 ± 0.03High
tert-Butyl (4-amino-2-methoxyphenyl)carbamate 0.38 ± 0.05Moderate
tert-Butyl N-(1-amino-3-methoxypropan-2-yl)carbamate 0.29 ± 0.02Low

Key Trends :

  • Bulky propan-2-yl substituent enhances deprotection rates by destabilizing the carbamate group .

  • Methoxy positioning significantly influences electrophilic substitution regioselectivity .

Scientific Research Applications

tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-[3-[(4-Oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate ()

  • Structural Differences: The quinazolinone ring in this compound replaces the 4-amino-3-methoxyphenyl group in the target molecule. The linker is a linear oxypropyl chain instead of a branched propan-2-yl group.
  • Functional Implications: The quinazolinone core provides hydrogen-bonding sites (C=O and NH groups), enhancing interactions with biological targets like enzymes.

tert-Butyl N-[2-(4-Methoxy-N-methyl-anilino)-2-oxo-ethyl]carbamate ()

  • Structural Differences: A urea derivative (N-methyl-anilino-2-oxo-ethyl) replaces the propan-2-yl-aminophenyl group. The 4-methoxy group is retained, but the amino group is replaced by a methyl-substituted urea.
  • The absence of a free amino group reduces nucleophilicity, altering reactivity in downstream reactions .

tert-Butyl 2-(Methoxycarbonyl)furan-3-ylcarbamate ()

  • Structural Differences :
    • A furan ring replaces the benzene ring, and a methoxycarbonyl group is present at the 2-position.
  • Functional Implications :
    • The furan’s lower aromaticity may reduce π-π stacking interactions but increase metabolic stability.
    • The electron-withdrawing methoxycarbonyl group could deactivate the ring, affecting electrophilic substitution reactions .

tert-Butyl N-(4-Cyanooxan-4-yl)carbamate ()

  • Structural Differences: A tetrahydro-2H-pyran (oxane) ring with a cyano group replaces the aromatic phenyl group.
  • The oxane ring’s conformational flexibility may improve binding to targets requiring three-dimensional complementarity .

Solubility and Stability

  • Target Compound: The 4-amino group may form salts in acidic media, improving aqueous solubility. The tert-butyl group enhances lipophilicity, favoring membrane permeability.
  • Comparison: : The polar cyanooxan group increases hydrophilicity but lacks ionizable groups, reducing solubility in acidic environments . : The urea moiety enhances water solubility via hydrogen bonding .

Biological Activity

Tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a tert-butyl group, an amino group, and a methoxyphenyl moiety, has been explored for its pharmacological properties, particularly in the context of drug development.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2O3
  • Molecular Weight : 280.36 g/mol
  • CAS Number : 2358636-79-8

The structure of tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate can be represented as follows:

tert butyl N 2 4 amino 3 methoxyphenyl propan 2 yl carbamate\text{tert butyl N 2 4 amino 3 methoxyphenyl propan 2 yl carbamate}

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Properties : Various studies have shown that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, compounds with amino and methoxy substitutions have been linked to enhanced anticancer activity due to their ability to interact with specific cellular pathways.
  • Enzyme Inhibition : Tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
  • Receptor Binding Affinity : Interaction studies have demonstrated that this compound can bind to certain receptors, influencing signaling pathways relevant to various diseases. Techniques such as molecular docking and biochemical assays are commonly employed to assess these interactions.

Case Studies

Several studies have highlighted the biological implications of similar carbamate compounds:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of methoxy-substituted carbamates.
    • Findings : Compounds demonstrated significant inhibition of proliferation in human cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Interaction Study :
    • Objective : To determine the inhibitory effects on specific enzymes.
    • Findings : The compound exhibited competitive inhibition against target enzymes, indicating its potential utility in drug design for metabolic disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-amino-2-methoxyphenyl)carbamateC12H18N2O3Lacks propan-2-yl side chain; shows similar biological activity
Tert-butyl N-(4-amino-3-methylphenyl)carbamateC13H19N2O3Contains a methyl substituent instead of methoxy; potential for different effects
Tert-butyl N-(3-methoxyphenethyl)carbamateC15H23N2O3Longer alkane chain; may exhibit different pharmacokinetics

This table illustrates how modifications in the structure can influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate, and how can reaction efficiency be monitored?

  • Methodology :

  • Route Design : Use a multi-step approach starting with protecting the amine group (e.g., Boc protection) to prevent unwanted side reactions. The 3-methoxy and 4-amino substituents on the phenyl ring require careful deprotection under mild acidic conditions (e.g., TFA) to avoid degradation .
  • Efficiency Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress. For intermediates, use 1^1H NMR to confirm the integrity of the tert-butyl and carbamate groups, focusing on characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm and carbamate carbonyl at ~155 ppm) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Guidelines :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at room temperature, away from light and moisture. Avoid prolonged exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate group .
  • Handling : Use gloves and safety goggles in a fume hood. If the compound is hygroscopic, pre-dry glassware and solvents to prevent hydrolysis of the carbamate .

Advanced Research Questions

Q. What challenges arise in crystallizing tert-butyl carbamate derivatives, and how can SHELX software aid in structure determination?

  • Challenges : The bulky tert-butyl group and flexible propan-2-yl linker can hinder crystal packing. Co-crystallization with small molecules (e.g., solvents) or using slow evaporation in mixed solvents (e.g., DCM/hexane) may improve crystal quality .
  • SHELX Application : Use SHELXD for phase problem resolution via direct methods and SHELXL for refinement. For twinned crystals, apply the TWIN command in SHELXL to model overlapping lattices. Validate hydrogen bonding networks (e.g., N–H···O interactions) using OLEX2 visualization .

Q. How does the electronic effect of the 3-methoxy and 4-amino substituents influence the compound’s reactivity in nucleophilic reactions?

  • Analysis :

  • 3-Methoxy Group : The electron-donating methoxy group increases electron density on the phenyl ring, potentially activating the para-amino group for electrophilic substitution. However, steric hindrance from the tert-butyl group may limit accessibility .
  • 4-Amino Group : The free amine (after Boc deprotection) can act as a nucleophile. Computational studies (DFT) can predict sites of maximum electron density to guide functionalization (e.g., acylation or Suzuki coupling) .

Q. When encountering discrepancies in reported physical properties (e.g., solubility), what analytical methods validate the compound’s purity and structural integrity?

  • Resolution Strategies :

  • Purity Check : Use HPLC with a C18 column (ACN/H2_2O gradient) to detect impurities. Compare retention times with authentic samples.
  • Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+^+) and 13C^{13}\text{C} NMR to confirm the carbamate carbonyl (~155 ppm) and tert-butyl quaternary carbon (~80 ppm) .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, ensuring storage conditions align with thermal limits .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s stability under basic conditions?

  • Experimental Design :

  • Controlled Hydrolysis : Prepare aliquots of the compound in buffered solutions (pH 7–12) and monitor degradation via UV-Vis spectroscopy (λ~270 nm for carbamate absorbance).
  • Mechanistic Insight : The Boc group is generally stable in mild bases (pH < 10), but the 4-amino group may undergo undesired deprotonation or oxidation at higher pH. Use LC-MS to identify degradation byproducts (e.g., tert-butyl alcohol or urea derivatives) .

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